2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine
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Overview
Description
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is a heterocyclic organic compound with the molecular formula C7H9ClN4O2 It is a derivative of pyrimidine, characterized by the presence of dimethylamino, chloro, methyl, and nitro substituents on the pyrimidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine typically involves the nitration of 2-dimethylamino-4-chloro-6-methylpyrimidine. The nitration reaction is carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction parameters to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
Chemical Reactions Analysis
Types of Reactions
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.
Oxidation: The methyl group can be oxidized to a carboxyl group using strong oxidizing agents.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium methoxide or potassium thiolate in polar solvents like methanol or ethanol.
Reduction: Catalysts like palladium on carbon (Pd/C) or reagents like lithium aluminum hydride (LiAlH4).
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products Formed
Nucleophilic Substitution: Formation of substituted pyrimidines with various functional groups.
Reduction: Formation of 2-dimethylamino-4-chloro-6-methyl-5-aminopyrimidine.
Oxidation: Formation of 2-dimethylamino-4-chloro-6-carboxyl-5-nitropyrimidine.
Scientific Research Applications
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular processes.
Medicine: Explored for its potential as a pharmacophore in the development of new therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the production of agrochemicals, dyes, and other specialty chemicals.
Mechanism of Action
The mechanism of action of 2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can act as an inhibitor or activator of these targets, modulating their activity and affecting various biochemical pathways. The presence of the nitro group allows for potential redox reactions, which can further influence its biological activity.
Comparison with Similar Compounds
Similar Compounds
2-Dimethylamino-4-chloro-6-methylpyrimidine: Lacks the nitro group, making it less reactive in certain chemical reactions.
2-Dimethylamino-4-chloro-5-nitropyrimidine: Lacks the methyl group, which can affect its steric and electronic properties.
2-Dimethylamino-4-methyl-5-nitropyrimidine: Lacks the chloro group, altering its reactivity towards nucleophiles.
Uniqueness
2-Dimethylamino-4-chloro-6-methyl-5-nitropyrimidine is unique due to the combination of its substituents, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C7H9ClN4O2 |
---|---|
Molecular Weight |
216.62 g/mol |
IUPAC Name |
4-chloro-N,N,6-trimethyl-5-nitropyrimidin-2-amine |
InChI |
InChI=1S/C7H9ClN4O2/c1-4-5(12(13)14)6(8)10-7(9-4)11(2)3/h1-3H3 |
InChI Key |
WIDOTKANHKUKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C(=NC(=N1)N(C)C)Cl)[N+](=O)[O-] |
Origin of Product |
United States |
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